molecular formula C16H17NO B311278 N-(2,6-dimethylphenyl)-2-methylbenzamide

N-(2,6-dimethylphenyl)-2-methylbenzamide

Cat. No.: B311278
M. Wt: 239.31 g/mol
InChI Key: LJKPEPJBLNQBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-methylbenzamide is a solid organic compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It belongs to the class of benzanilides, which are acyl derivatives of aniline, and it has a melting point of 136°C . The compound's structure has been characterized by crystallographic analysis, revealing that the amide group adopts an antiperiplanar conformation, and the C=O group is in a syn conformation with respect to the methyl substituent on the 2-methylphenyl ring . The dihedral angle between the two aromatic rings is 14.26°, and the molecules form chains in the crystal lattice via intermolecular N—H⋯O hydrogen bonds . This detailed structural knowledge is valuable for researchers in solid-state chemistry, crystallography, and materials science, particularly for studying molecular conformations and intermolecular interactions like hydrogen bonding . The compound is related to other researched benzanilides and may be of interest for further investigation . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-7-4-5-10-14(11)16(18)17-15-12(2)8-6-9-13(15)3/h4-10H,1-3H3,(H,17,18)

InChI Key

LJKPEPJBLNQBBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Amide Coupling via Acyl Chloride Intermediate

The most common route for synthesizing N-(2,6-dimethylphenyl)-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 2,6-dimethylaniline under basic conditions. This method aligns with protocols described for structurally similar benzanilides.

Reaction Scheme:

2-Methylbenzoyl chloride+2,6-DimethylanilineBaseThis compound+HCl\text{2-Methylbenzoyl chloride} + \text{2,6-Dimethylaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Typical Procedure:

  • Reagent Preparation: 2-Methylbenzoyl chloride is synthesized by treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

  • Coupling Reaction: A solution of 2,6-dimethylaniline in dry dichloromethane (DCM) is cooled to 0–5°C. The acyl chloride is added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction is stirred at room temperature for 12–24 hours.

  • Workup: The mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum.

  • Purification: The crude product is recrystallized from ethanol or ethyl acetate/hexane to yield pure this compound as colorless crystals.

Key Data:

ParameterValue/Condition
SolventDichloromethane
BaseTriethylamine
Reaction Temperature0°C → Room Temperature
Reaction Time12–24 hours
Yield70–85% (reported for analogues)

Alternative Methods: Direct Aminolysis of Esters

While less common, aminolysis of methyl 2-methylbenzoate with 2,6-dimethylaniline has been reported for related benzanilides. This method avoids handling corrosive acyl chlorides but requires higher temperatures and longer reaction times.

Reaction Scheme:

Methyl 2-methylbenzoate+2,6-DimethylanilineHeatThis compound+MeOH\text{Methyl 2-methylbenzoate} + \text{2,6-Dimethylaniline} \xrightarrow{\text{Heat}} \text{this compound} + \text{MeOH}

Procedure:

  • The ester and amine are heated under reflux in toluene or xylene for 24–48 hours.

  • The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Solvent: Polar aprotic solvents like DCM or THF are preferred for acyl chloride-based reactions due to their ability to dissolve both reactants and stabilize intermediates.

  • Base: Triethylamine is widely used, but pyridine may enhance yields in sterically hindered systems by acting as both a base and a catalyst.

Temperature Control

Exothermic reactions (e.g., acyl chloride addition) require cooling to prevent side reactions such as dimerization of the amine or hydrolysis of the acyl chloride.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy: A strong absorption band near 1650 cm⁻¹ confirms the presence of the amide carbonyl group (C=O stretch). The N–H stretch appears as a broad peak around 3300 cm⁻¹.

  • ¹H NMR: Key signals include:

    • δ 2.3–2.5 ppm (singlet, aromatic methyl groups).

    • δ 7.1–7.8 ppm (multiplet, aromatic protons).

    • δ 8.1 ppm (broad singlet, amide N–H, exchangeable with D₂O).

Crystallographic Validation

Single-crystal X-ray diffraction studies confirm the antiperiplanar conformation of the N–H and C=O groups and the syn orientation of the C=O group relative to the 2-methyl substituent. The dihedral angle between the two aromatic rings is 14.26°, which influences packing via N–H⋯O hydrogen bonds.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,6-dimethyl substitution on the aniline ring introduces steric hindrance, potentially reducing reaction rates. Strategies to address this include:

  • Using excess acyl chloride (1.2–1.5 equivalents).

  • Prolonging reaction times to 24–48 hours.

Purification Difficulties

The product’s low solubility in non-polar solvents complicates purification. Recrystallization from ethanol or mixed solvents (e.g., ethyl acetate/hexane) improves crystal quality.

Industrial-Scale Considerations

While academic preparations focus on small-scale synthesis, industrial production would require:

  • Continuous flow reactors to enhance heat and mass transfer.

  • Recycling of solvents and unreacted starting materials.

  • Quality control via in-line spectroscopic monitoring .

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